Egfr-IN-107: A Deep Dive into the Mechanism of Action of a Novel EGFR Inhibitor
Egfr-IN-107: A Deep Dive into the Mechanism of Action of a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for Egfr-IN-107, a novel, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). Egfr-IN-107, also identified as compound 3r in its discovery publication, has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, positioning it as a promising candidate for cancer therapy, particularly in the context of acquired resistance to existing treatments.
Core Mechanism of Action
Egfr-IN-107 exerts its anti-cancer effects by directly targeting the tyrosine kinase domain of the Epidermal Growth Factor Receptor. By binding to this domain, it blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration. Notably, Egfr-IN-107 has shown significant potency against the clinically relevant EGFRL858R/T790M double mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.
The binding of Egfr-IN-107 to EGFR leads to the inhibition of receptor autophosphorylation, a critical step in the activation of downstream signaling pathways. This blockade results in the downregulation of key signaling molecules, including phosphorylated EGFR (p-EGFR), which ultimately leads to the induction of apoptosis (programmed cell death) and the suppression of cell migration in EGFR-dependent cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for Egfr-IN-107 based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of Egfr-IN-107
| Target | IC50 (μM) |
| EGFRWT | 0.4333 |
| EGFRL858R/T790M | 0.0438 |
| EGFR Kinase | 0.005 |
Table 2: Anti-proliferative Activity of Egfr-IN-107
| Cell Line | IC50 (μM) |
| H1975 (Osimertinib-resistant) | 1.9 |
Table 3: In Vivo Antitumor Efficacy of Egfr-IN-107 in H1975 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Egfr-IN-107 | 20 mg/kg | Comparable to Osimertinib (20 mg/kg) |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of Egfr-IN-107 against EGFRWT and EGFRL858R/T790M was determined using a standard enzymatic assay. The protocol involved the incubation of recombinant human EGFR protein with the inhibitor at various concentrations in the presence of ATP and a suitable substrate. The kinase activity was then measured by quantifying the amount of phosphorylated substrate, typically through an ELISA-based method or radiometric assay. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
The anti-proliferative effects of Egfr-IN-107 on the H1975 non-small cell lung cancer cell line were assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and treated with increasing concentrations of Egfr-IN-107 for a specified period (e.g., 72 hours). The cell viability was determined by measuring the ATP content, which correlates with the number of viable cells. IC50 values were then calculated from the resulting dose-response curves.
Apoptosis and Cell Migration Assays
The induction of apoptosis in H1975 cells following treatment with Egfr-IN-107 (1 μM for 24 hours) was evaluated by Western blot analysis of key apoptosis markers. This involved probing for the expression levels of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the anti-apoptotic protein Bcl-2.
Cell migration was assessed using a wound-healing assay. A scratch was made in a confluent monolayer of H1975 cells, which were then treated with Egfr-IN-107. The rate of wound closure was monitored over time and compared to untreated control cells to determine the effect of the inhibitor on cell migration. Western blot analysis for the expression of matrix metalloproteinase-2 (MMP-2) and E-cadherin was also performed to investigate the molecular mechanisms underlying the inhibition of migration.
In Vivo Xenograft Model
The antitumor efficacy of Egfr-IN-107 was evaluated in a nude mouse xenograft model bearing H1975 tumors. Mice were orally administered with Egfr-IN-107 (5, 10, and 20 mg/kg) daily for 21 days. Tumor volume and body weight were measured regularly throughout the study. At the end of the treatment period, tumors were excised, and the expression of p-EGFR was analyzed by immunohistochemistry to confirm target engagement in vivo. The study also monitored for any signs of toxicity, such as significant weight loss or tissue damage.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of Egfr-IN-107.
Caption: Workflow for determining the in vitro anti-proliferative activity.
Caption: EGFR mutations and sensitivity to different generations of inhibitors.
